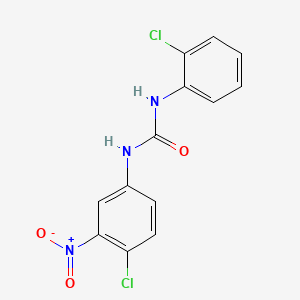

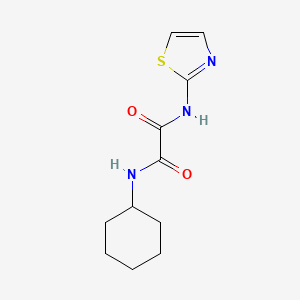

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . For instance, a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was synthesized and characterized by 1H, 13C NMR and IR spectroscopy and mass-spectrometry .

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” can be determined using various spectroscopic techniques. For example, the structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” can be determined using various techniques. For example, the molecular weight of the compound is 182.29 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Applications De Recherche Scientifique

Agrochemical Applications

Thiazoles and their derivatives have been used in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .

Industrial Applications

Thiazole-based compounds have found applications in the industrial sector, particularly in the production of rubber and dyes . They play a crucial role in the vulcanization process of rubber, enhancing its durability and resilience . In the dye industry, thiazoles are used as chromophores, contributing to the color and brightness of dyes .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers due to their ability to absorb light and initiate photochemical reactions . They enhance the sensitivity of photographic films and papers, improving image quality .

Pharmaceutical Applications

Thiazoles have a wide range of pharmaceutical applications due to their diverse biological activities . They are found in various drugs, including antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have shown potent antitumor and cytotoxic activities . For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and demonstrated significant cytotoxicity activity on three human tumor cell lines .

Antifungal Activity

Thiazole derivatives have been synthesized and screened for their antifungal activity . These compounds have shown promising results, indicating their potential use in the development of new antifungal agents .

Antioxidant Activity

Thiazole-based compounds have been studied for their antioxidant activities . These compounds have the potential to neutralize harmful free radicals in the body, contributing to the prevention of various diseases .

Anti-Alzheimer Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease . They have been studied for their ability to inhibit the formation of beta-amyloid plaques, a hallmark of Alzheimer’s disease .

Orientations Futures

The future directions for research on “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” and related compounds could include further exploration of their synthesis, characterization, and biological activities. Additionally, more research could be conducted to understand their mechanisms of action and potential applications in various fields .

Propriétés

IUPAC Name |

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c15-9(13-8-4-2-1-3-5-8)10(16)14-11-12-6-7-17-11/h6-8H,1-5H2,(H,13,15)(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKZXNFOCUOWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)

![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)